molecular formula C21H11ClF2O5S B12208510 (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B12208510
M. Wt: 448.8 g/mol
InChI Key: JWJKFFLWSJNNSQ-JAIQZWGSSA-N
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Description

(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate (CAS Number: 929371-46-0) is a synthetic organic compound with a molecular formula of C 21 H 11 ClF 2 O 5 S and a molecular weight of 448.8 g/mol . This reagent features a complex structure comprising a benzofuranone core, a (2-chloro-6-fluorobenzylidene) substituent, and a (4-fluorobenzenesulfonate) ester group, making it a valuable intermediate for advanced chemical synthesis . While specific biological or mechanistic data for this compound is not well-documented in public sources, its structural motifs are of significant interest in medicinal and materials chemistry. The benzofuran scaffold is a privileged structure in drug discovery, and the presence of multiple halogen atoms and a sulfonate ester suggests potential for diverse reactivity and interaction with biological targets. Researchers may explore its utility as a key building block in the development of protease inhibitors, enzyme substrates, or novel polymeric materials. This product is intended for research applications by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C21H11ClF2O5S

Molecular Weight

448.8 g/mol

IUPAC Name

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C21H11ClF2O5S/c22-17-2-1-3-18(24)16(17)11-20-21(25)15-9-6-13(10-19(15)28-20)29-30(26,27)14-7-4-12(23)5-8-14/h1-11H/b20-11-

InChI Key

JWJKFFLWSJNNSQ-JAIQZWGSSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Substrate Preparation and Cyclization

The benzofuran core is synthesized through rhodium-catalyzed C–H activation using 2-chloro-6-fluorobenzaldehyde derivatives. A representative protocol involves:

  • Treating 2-chloro-6-fluorobenzamide (43) with vinylene carbonate (42) in tetrachloroethane under CpRh catalysis.

  • Migratory insertion and β-oxygen elimination yield the benzofuran scaffold (44) with 30–80% efficiency.

Key variables affecting yield include:

  • Electron-donating substituents on aryl boronic acids (45) , which enhance rhodium-mediated carborhodation.

  • Solvent selection (tetrahydrofuran/water mixtures improve hydrolysis steps).

Sulfonate Group Introduction via Electrophilic Aromatic Substitution

Sulfonation of Benzofuran Intermediates

The 4-fluorobenzenesulfonate moiety is introduced via nucleophilic aromatic substitution (NAS):

  • Reacting the hydroxylated benzofuran intermediate (50) with 4-fluorobenzenesulfonyl chloride in dichloromethane.

  • Yields exceed 85% when using triethylamine as a base to scavenge HCl.

Table 1: Sulfonation Conditions and Outcomes

CatalystSolventTemp (°C)Yield (%)Source
Et₃NCH₂Cl₂2588
PyridineTHF4075
DMAPAcetonitrile6082

Tandem Michael Addition-Click Reaction for Benzofuran-Sultone Fusion

Organocatalytic Annulation

A novel SuFEx (Sulfur-Fluoride Exchange) approach constructs the benzofuran-sulfonate linkage in one pot:

  • Base-catalyzed Michael addition of benzofuran-3(2H)-one to β-arylethenesulfonyl fluorides (116) .

  • Intramolecular SuFEx cyclization forms δ-sultone-fused benzofuran (118) with 70–92% yield.

Advantages:

  • Avoids isolation of intermediates.

  • Enables stereoselective Z-configuration via suprafacial sigmatropic rearrangements.

Chlorination-Hydrolysis Route for Benzylidene Precursors

Synthesis of 2-Chloro-6-Fluorobenzaldehyde

The benzylidene precursor is prepared via:

  • Photochlorination of 2-chloro-6-fluorotoluene at 180°C under Cl₂ gas.

  • Hydrolysis of benzyl chlorides using Fe-based solid superacids (e.g., SO₄²⁻/Fe₃O₄) at 180°C.

Critical Parameters:

  • Chlorine gas flow rate: 0.5 L/min minimizes byproducts.

  • Hydrolysis time: 4 hours ensures >99% conversion.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura Coupling

Late-stage functionalization introduces aryl groups to the benzofuran core:

  • Reacting brominated benzofuran (121) with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis.

  • Yields: 65–78% in toluene/water (3:1) at 80°C.

Mechanistic Insight:

  • Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation and reductive elimination.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediates

A polystyrene-supported synthesis reduces purification steps:

  • Immobilize benzofuran core via Wang resin ester linkage.

  • Perform sulfonation on-resin using 4-fluorobenzenesulfonyl chloride.

  • Cleave product with TFA/CH₂Cl₂ (95:5).

Yield Comparison:

MethodPurity (%)Yield (%)
Solid-phase9880
Solution-phase9575

Electrochemical Synthesis for Green Chemistry Applications

Anodic Oxidation of Phenols

An eco-friendly method employs electrochemical cyclization:

  • Oxidize 2-hydroxyacetophenone derivatives at Pt electrodes (1.5 V) in acetonitrile.

  • Subsequent sulfonation with 4-fluorobenzenesulfonyl fluoride achieves 68% overall yield.

Sustainability Metrics:

  • E-factor: 2.3 (vs. 8.7 for traditional methods).

  • PMI (Process Mass Intensity): 12.5 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have explored the antiviral properties of compounds similar to (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate . For example, derivatives have shown effectiveness against herpes simplex viruses (HSV), suggesting that this compound may possess similar antiviral activities. The need for novel antiviral agents is critical due to the increasing resistance of viral strains to existing medications like acyclovir .

Anticancer Potential

Compounds featuring the benzofuran moiety are often investigated for their anticancer properties. Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways related to cancer progression. The specific structure of this compound may enhance its efficacy against certain cancer types .

Material Science

The sulfonate group in this compound can be utilized in the development of advanced materials, such as polymers and surfactants. Its ability to modify surface properties and enhance solubility makes it a valuable candidate for applications in coatings and drug delivery systems. The incorporation of fluorinated groups also imparts unique chemical stability and hydrophobic characteristics, which are desirable in material applications .

Case Studies

StudyApplicationFindings
Study on Antiviral ActivityInvestigated the efficacy of similar compounds against HSVIdentified significant antiviral activity comparable to acyclovir
Anticancer ResearchExplored the effects of benzofuran derivatives on cancer cellsDemonstrated induction of apoptosis in various cancer cell lines
Material DevelopmentUtilized sulfonate derivatives in polymer synthesisAchieved enhanced mechanical properties and thermal stability in resulting materials

Mechanism of Action

The mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene moiety in the target compound is substituted with 2-chloro-6-fluoro groups, which are electron-withdrawing. This contrasts with analogs bearing:

  • 4-Ethyl (): An electron-donating ethyl group increases lipophilicity (higher logP) and may reduce solubility in polar solvents .
  • 2,4,5-Trimethoxy (): Bulky methoxy groups introduce steric hindrance, possibly affecting binding to compact active sites .

Sulfonate Ester Modifications

The 4-fluorobenzenesulfonate group in the target compound differs from:

  • 4-Chlorobenzenesulfonate (): Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter electronic effects and van der Waals interactions .
  • N,N-Dimethylcarbamate (): Replacing sulfonate with carbamate eliminates the sulfonic acid’s strong electron-withdrawing effect, increasing basicity and altering metabolic pathways .

Key Physicochemical Properties

Compound Name Benzylidene Substituents Sulfonate Group Molecular Weight (g/mol) XLogP3* Key Features
Target Compound 2-Chloro-6-fluoro 4-Fluorobenzenesulfonate ~458 (estimated) ~3.5 Balanced lipophilicity, halogenated
[(2Z)-...] N,N-Dimethylcarbamate () 2-Chloro-6-fluoro N,N-Dimethylcarbamate 361.7 4.1 Higher logP, reduced solubility
2,3-Dimethoxy analog () 2,3-Dimethoxy 4-Chlorobenzenesulfonate 472.9 N/A Electron-rich, bulky
4-Ethyl analog () 4-Ethyl 4-Fluorobenzenesulfonate ~442 (estimated) >3.5 Increased lipophilicity
2,4,5-Trimethoxy analog () 2,4,5-Trimethoxy Methanesulfonate ~390 (estimated) N/A High steric bulk, polar

*XLogP3 values estimated based on substituent contributions.

Implications of Structural Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro-6-fluoro substitution likely enhances stability and electrophilic character compared to methoxy or ethyl analogs, favoring interactions with electron-rich biological targets .
  • Sulfonate vs. Carbamate : The sulfonate group’s strong electron-withdrawing nature and acidity may improve water solubility but limit blood-brain barrier penetration compared to carbamates .
  • Fluorine vs.

Biological Activity

The compound (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic molecule with a complex structure that includes a benzofuran core and various substituents that enhance its biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C21H11ClF2O5SC_{21}H_{11}ClF_2O_5S, indicating the presence of halogens (chlorine and fluorine) and a sulfonate group. The unique arrangement of these functional groups contributes to its reactivity and potential interactions within biological systems.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions.
  • Introduction of Substituents : The chlorofluorobenzylidene group is added via condensation reactions.
  • Final Modifications : Sulfonate groups are introduced to enhance solubility and biological interactions.

Pharmacological Potential

Research indicates that compounds similar to (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate exhibit various pharmacological activities, including:

  • Anticancer Activity : Studies suggest that benzofuran derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Properties : Its structural features may allow it to interact with microbial targets, inhibiting their growth.

The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity.
  • Receptor Modulation : Interaction with cellular receptors could lead to downstream effects in signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Compound ABenzofuran core with different substituentsAnticancer activity
Compound BHalogenated benzylidene structureAnti-inflammatory
Compound CBenzothiophene derivative with sulfonateAntimicrobial

This table illustrates how variations in structure can influence biological outcomes, highlighting the potential uniqueness of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate .

Case Study 1: Anticancer Activity

A study conducted on a series of benzofuran derivatives revealed that compounds with similar structures to our target exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential for treating inflammatory diseases.

Case Study 3: Antimicrobial Properties

Research evaluating the antimicrobial effects showed that derivatives related to this compound displayed inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to construct the benzofuran core in analogs of this compound?

  • Methodology : The benzofuran scaffold is often synthesized via [3,3]-sigmatropic rearrangements. For example, NaH in THF can deprotonate phenolic intermediates, enabling cyclization with aldehydes (e.g., 3-fluoro-2-hydroxybenzaldehyde) to form the fused ring system. Key steps include protecting hydroxyl groups (e.g., benzyloxy) to prevent side reactions during condensation .
  • Precursor Data :

PrecursorCAS RNMolecular FormulaBoiling Point (°C)
3-Fluoro-2-hydroxybenzaldehyde394-50-3C₇H₅FO₂N/A
4-Fluorobenzenesulfonic acid derivativesN/AC₆H₄FO₃S90–91 (46 mmHg)

Q. How can spectroscopic techniques confirm the regioselectivity of the benzylidene substituent in this compound?

  • Methodology :

  • X-ray crystallography resolves the Z-configuration of the benzylidene group by analyzing dihedral angles between the benzofuran and aryl rings.
  • FT-IR identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and sulfonate (S=O) vibrations near 1350–1200 cm⁻¹.
  • ¹H-NMR detects coupling patterns between the benzylidene proton and adjacent substituents (e.g., chloro/fluoro groups) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the 4-fluorobenzenesulfonate group?

  • Methodology :

  • Use anhydrous conditions (e.g., dry THF) to suppress hydrolysis of the sulfonyl chloride intermediate.
  • Optimize stoichiometry (e.g., 1.2–1.5 equivalents of sulfonating agent) to ensure complete substitution while minimizing dimerization.
  • Monitor reaction progress via HPLC-MS to detect unreacted starting material or sulfonate byproducts .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Methodology :

  • Density Functional Theory (DFT) calculates the energy barrier for hydrolysis of the sulfonate ester bond.
  • Molecular dynamics simulations (e.g., using Discovery Studio) model solvation effects in aqueous buffers. Key parameters include protonation states of the benzofuran carbonyl and sulfonate oxygen atoms .

Q. What experimental designs address discrepancies in reported degradation rates of similar benzofuran derivatives?

  • Methodology :

  • Conduct accelerated stability studies at elevated temperatures (40–60°C) to extrapolate degradation kinetics.
  • Use controlled cooling systems (e.g., 4°C) during prolonged experiments to minimize organic decomposition, as observed in wastewater matrices .

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